N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide
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Overview
Description
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide is a chemical compound with a molecular mass of 445.2091 daltons It is known for its unique structure, which includes a fluorine atom, a nitro group, and an iodine atom attached to a benzamide core
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide.
Chemical Reactions Analysis
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide can be compared with other similar compounds, such as:
- N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide
- N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide .
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The presence of the iodine atom in this compound makes it unique and potentially more reactive in certain chemical reactions.
Properties
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FIN3O3S/c15-10-6-5-8(19(21)22)7-12(10)17-14(23)18-13(20)9-3-1-2-4-11(9)16/h1-7H,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBUSXDBLAOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FIN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367663 |
Source
|
Record name | N-[(2-Fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-07-5 |
Source
|
Record name | N-[(2-Fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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